Cas no 1197193-44-4 (4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid)

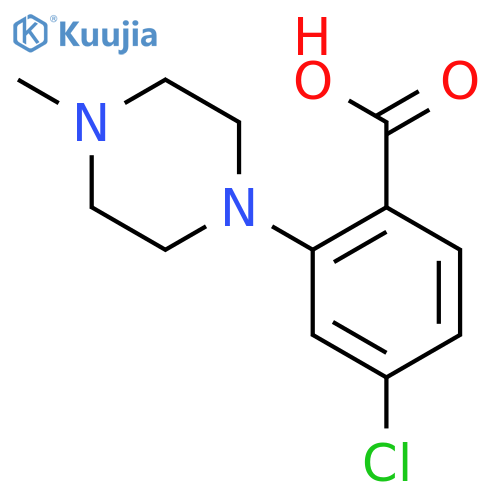

1197193-44-4 structure

商品名:4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid

CAS番号:1197193-44-4

MF:C12H15ClN2O2

メガワット:254.712702035904

MDL:MFCD13191621

CID:1056244

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-(4-methylpiperazin-1-yl)benzoic acid

- 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid

- 6124AJ

- TRA0074456

- SY006941

- BC4461210

- AX8173893

-

- MDL: MFCD13191621

- インチ: 1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)

- InChIKey: RQOFHWOTPWWXGY-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C(C(=O)O[H])=C(C=1[H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 254.08200

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 280

- トポロジー分子極性表面積: 43.8

じっけんとくせい

- PSA: 43.78000

- LogP: 1.79290

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid セキュリティ情報

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB526380-5 g |

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid; . |

1197193-44-4 | 5g |

€616.50 | 2023-04-17 | ||

| eNovation Chemicals LLC | D781102-5g |

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |

1197193-44-4 | 97% | 5g |

$385 | 2024-07-20 | |

| TRC | C602185-100mg |

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |

1197193-44-4 | 100mg |

$ 65.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D493196-10g |

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |

1197193-44-4 | 97% | 10g |

$1550 | 2023-09-03 | |

| eNovation Chemicals LLC | D493196-5g |

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |

1197193-44-4 | 97% | 5g |

$795 | 2024-05-24 | |

| eNovation Chemicals LLC | D781102-1g |

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid |

1197193-44-4 | 97% | 1g |

$135 | 2024-07-20 | |

| Aaron | AR000Q8R-1g |

Benzoic acid, 4-chloro-2-(4-methyl-1-piperazinyl)- |

1197193-44-4 | 97% | 1g |

$168.00 | 2025-02-10 | |

| abcr | AB526380-250mg |

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid; . |

1197193-44-4 | 250mg |

€150.30 | 2025-02-21 | ||

| A2B Chem LLC | AA32911-5g |

4-Chloro-2-(4-methylpiperazin-1-yl)benzoic acid |

1197193-44-4 | 97% | 5g |

$695.00 | 2024-04-20 | |

| Aaron | AR000Q8R-10g |

Benzoic acid, 4-chloro-2-(4-methyl-1-piperazinyl)- |

1197193-44-4 | 97% | 10g |

$798.00 | 2025-02-10 |

4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

1197193-44-4 (4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 157047-98-8(Benzomalvin C)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1197193-44-4)4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid

清らかである:99%/99%

はかる:5g/10g

価格 ($):396.0/693.0